molecular formula C16H29N3O5S3 B1598781 N-Formyl-Met-Met-Met CAS No. 59881-03-7

N-Formyl-Met-Met-Met

Número de catálogo: B1598781
Número CAS: 59881-03-7
Peso molecular: 439.6 g/mol
Clave InChI: JAGURBYHFCUGLL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Formyl-Met-Met-Met is a synthetic tripeptide featuring an N-formyl methionine group, designed for immunological and cell signaling research. This compound is a structural analog of potent endogenous formyl peptides, such as N-Formyl-Met-Leu-Phe (fMLF), and is intended for the study of formyl peptide receptor (FPR) signaling pathways . As a pathogen-associated molecular pattern (PAMP) or damage-associated molecular pattern (DAMP), this compound is recognized by the innate immune system. It acts as a ligand for Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors (GPCRs) primarily expressed on the surface of neutrophils, monocytes, and macrophages . Upon binding to its receptor, typically FPR1, the peptide initiates a robust intracellular signaling cascade. This involves Gi protein dissociation, activation of phospholipase Cβ (PLCβ), release of calcium from intracellular stores, and activation of protein kinase C (PKC) and the MAPK pathway . This mechanism leads to key physiological responses in immune cells, including chemotaxis (directed migration), enhanced adhesion to endothelial cells, production of reactive oxygen species (ROS), and degranulation . The research value of this compound lies in its application as a tool compound to probe FPR function in various contexts. Researchers utilize such formylated peptides to model sterile inflammation, investigate the role of mitochondrial damage signals, and study the pathophysiology of chronic inflammatory and autoimmune diseases . Its specific sequence allows for exploration of how peptide length and composition influence receptor binding affinity and selectivity, providing insights into the structure-activity relationships of FPR ligands. Please Note: This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Propiedades

IUPAC Name

2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O5S3/c1-25-7-4-11(17-10-20)14(21)18-12(5-8-26-2)15(22)19-13(16(23)24)6-9-27-3/h10-13H,4-9H2,1-3H3,(H,17,20)(H,18,21)(H,19,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGURBYHFCUGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394653
Record name N-Formyl-Met-Met-Met
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59881-03-7
Record name N-Formyl-Met-Met-Met
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mecanismo De Acción

The compound exerts its effects through its interaction with molecular targets and pathways involved in protein synthesis and immune responses. The formyl group on the first methionine residue plays a crucial role in initiating protein synthesis in bacterial systems by binding to specific tRNA molecules. This interaction facilitates the translation process, leading to the production of proteins essential for bacterial growth and survival.

Comparación Con Compuestos Similares

Structural and Functional Comparison

N-Formyl-Met-Leu-Phe (fMLF)
  • Structure : Composed of methionine, leucine, and phenylalanine with an N-terminal formyl group.
  • Biological Activity : A potent chemoattractant for phagocytes, activating FPRs to induce chemotaxis, oxidative burst, and degranulation .
  • Key Differences :
    • Residue Composition : fMLF contains hydrophobic residues (Leu, Phe), enhancing receptor binding via hydrophobic interactions. In contrast, N-Formyl-Met-Met-Met has three methionine residues, which introduce sulfur atoms that may alter redox sensitivity or metal coordination .
    • Conformation : Crystal structures of related N-formyl peptides (e.g., N-formyl-Met-Phe) show extended β-sheet conformations with trans-planar peptide bonds, stabilized by intermolecular hydrogen bonds . The tri-methionine structure could adopt distinct conformations due to steric effects or side-chain interactions.
Met-Met (Methionine Dipeptide)
  • Structure : A dipeptide lacking the N-formyl group.
  • Biological Activity : Enhances β-casein synthesis in bovine mammary epithelial cells (BMECs) by activating mTOR and JAK2-STAT5 signaling pathways. Optimal activity occurs at 80 µg/mL .
  • Key Differences :
    • Formylation : The absence of the formyl group in Met-Met prevents recognition by FPRs, shifting its role from immune modulation to nutrient-driven protein synthesis .
    • Transport : Met-Met uptake in BMECs is mediated by PepT2 transporters, whereas N-formyl peptides like fMLF rely on receptor-mediated endocytosis .
N-Formyl-Met-Phe Derivatives
  • Structure : Heterochiral sequences (e.g., N-formyl-L-Met-D-Phe) with tertiary butyl esters.
  • Conformational Insights :
    • Extended β-sheet conformations dominate in crystals, with torsional angles (φ₁ = –141.2°, Ψ₁ = 149.6°) and intermolecular C–H···O hydrogen bonds stabilizing the structure .
    • Synplanar vs. antiplanar ester orientations in derivatives highlight conformational flexibility, which may influence solubility and receptor binding in this compound .

Comparative Data Table

Property This compound N-Formyl-Met-Leu-Phe (fMLF) Met-Met
Molecular Weight ~435.6 g/mol* 437.5 g/mol 280.3 g/mol
Residues Met-Met-Met Met-Leu-Phe Met-Met
Formylation Yes (N-terminal) Yes (N-terminal) No
Key Biological Role Hypothesized immune modulation Chemotaxis, phagocyte activation Protein synthesis enhancement
Receptor Target Formyl peptide receptors (FPRs) FPR1/FPR2 PepT2 transporter
Structural Conformation Not reported; inferred β-sheet Extended β-sheet Linear, flexible
Optimal Activity Not established ~10⁻⁸–10⁻¹⁰ M (chemotaxis) 80 µg/mL (β-casein synthesis)

*Calculated based on methionine (149.21 g/mol) and formyl group (29.02 g/mol).

Mechanistic and Functional Insights

  • Receptor Interaction : The formyl group is essential for FPR binding, but residue composition dictates specificity. fMLF’s Leu and Phe residues enhance affinity, while this compound’s triple methionine may reduce potency due to steric bulk or altered charge distribution .
  • Cellular Uptake : Unlike fMLF, which is internalized via FPR-mediated pathways, this compound might require passive diffusion or alternative transporters due to its larger size .

Actividad Biológica

N-Formyl-Met-Met-Met (fMet-Met-Met) is a tripeptide that belongs to a class of biologically active compounds known as formylated peptides. These peptides are recognized for their significant roles in immune response, particularly in chemotaxis and inflammation. This article explores the biological activities of fMet-Met-Met, with an emphasis on its interactions with formyl peptide receptors (FPRs), its effects on leukocyte behavior, and its implications in various physiological and pathological contexts.

Structure and Characteristics

This compound is characterized by the presence of a formyl group attached to the N-terminal methionine. This modification is crucial for its biological activity, as it influences receptor binding and subsequent signaling pathways.

  • Receptor Interaction :
    • fMet-Met-Met acts primarily as an agonist for the formyl peptide receptor 1 (FPR1). This receptor is expressed on various immune cells, including neutrophils and monocytes. Activation of FPR1 leads to a cascade of intracellular signaling events that promote chemotaxis, superoxide production, and degranulation of leukocytes .
  • Chemotactic Activity :
    • The tripeptide has been shown to stimulate the migration of polymorphonuclear leukocytes (PMNs) towards sites of infection or injury. This chemotactic response is critical for the recruitment of immune cells to areas where they are needed to combat pathogens .

1. Leukocyte Aggregation

  • fMet-Met-Met enhances the aggregation of leukocytes, which is an essential step in the immune response. The peptide's ability to stimulate leukocyte aggregation is linked to its activation of FPR1, which initiates signaling pathways that result in increased cell adhesion and clustering .

2. Inhibition of Bacterial Killing

  • Interestingly, studies have indicated that fMet-Met-Met may inhibit the bactericidal activity of PMNs under certain conditions. For instance, in environments rich in fibrin, fMet can reduce PMN migration and bacterial killing efficiency, potentially allowing bacteria to proliferate . This dual role highlights the complexity of fMet's effects on immune responses.

Research Findings

StudyFindingsImplications
fMet inhibited PMN migration into fibrin gels, allowing increased bacterial growthSuggests a potential role in bacterial virulence
Infusion of N-formyl peptides caused cardiovascular collapse in modelsIndicates systemic effects beyond immune modulation
Enhanced phosphorylation of FPR1 upon stimulation with fMetConfirms receptor activation leading to downstream effects

Case Study 1: Neutrophil Migration

In vitro studies demonstrated that when exposed to fMet-Met-Met, neutrophils exhibited significant migration towards the peptide compared to controls. This study utilized flow cytometry to quantify cell movement and confirmed the peptide's role as a potent chemotactic agent .

Case Study 2: Inflammatory Response Modulation

Research investigating the role of fMet in inflammatory contexts found that it could modulate neutrophil responses during acute inflammation. In animal models, administration of fMet led to altered leukocyte dynamics and changes in cytokine profiles, suggesting its potential as a therapeutic target for inflammatory diseases .

Aplicaciones Científicas De Investigación

Immunological Applications

Role in Neutrophil Activation
N-Formyl peptides, including fMet-Met-Met, are recognized for their ability to activate neutrophils through the formyl peptide receptor 1 (FPR1). Studies have shown that these peptides induce chemotaxis and degranulation in neutrophils, which are critical processes in the immune response. For instance, N-Formyl-Met-Leu-Phe (fMLF), a related peptide, has been demonstrated to activate neutrophils by increasing intracellular calcium levels and promoting adherence to endothelial cells, facilitating their migration to sites of inflammation .

Case Study: Systemic Sclerosis (SSc)
Research involving patients with systemic sclerosis has highlighted the role of fMet in promoting neutrophil activation. Elevated levels of fMet were associated with increased markers of neutrophil activation, such as calprotectin and NET formation . This suggests that fMet may serve as a biomarker for inflammation in autoimmune diseases.

Cancer Research

Cytosolic Deformylation and Tumor Progression
Recent findings indicate that the deformylation of N-terminal fMet-containing proteins plays a significant role in cancer biology. In colorectal cancer cells, the presence of fMet was linked to enhanced proliferation and stem cell features. The removal of the formyl group from these proteins led to increased tumor progression, suggesting a potential therapeutic target for cancer treatment .

Biotechnological Applications

Protein Engineering
In biotechnology, fMet-Met-Met is utilized to enhance protein expression systems. The presence of an N-terminal formyl group can signal degradation pathways in bacteria, influencing the stability and yield of recombinant proteins. Techniques involving methionine aminopeptidases can be employed to remove this N-terminal modification post-expression, yielding proteins that are more suitable for therapeutic use due to reduced immunogenicity .

Application AreaSpecific Use CaseFindings/Implications
ImmunologyNeutrophil activation via FPR1Induces chemotaxis and degranulation
Cancer ResearchRole in tumor progression through deformylationEnhances proliferation of cancer stem cells
BiotechnologyProtein expression systemsFacilitates removal of N-terminal modifications

Pharmacological Insights

Potential Therapeutic Agents
The pharmacological properties of fMet-containing peptides have led to their exploration as potential therapeutic agents. Their ability to modulate immune responses makes them candidates for treating inflammatory diseases and enhancing immune responses during infections .

Métodos De Preparación

Solid-Phase Peptide Synthesis (SPPS) Followed by On-Bead Formylation

One of the most practical and widely used methods for synthesizing N-formylated peptides, including N-Formyl-Met-Met-Met, is solid-phase peptide synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, followed by selective formylation on the resin-bound peptide.

  • Procedure Overview :

    • The tripeptide Met-Met-Met is assembled on a solid support such as Wang resin using standard Fmoc-SPPS protocols.
    • After chain assembly, the N-terminal amine is formylated while the peptide remains attached to the resin (on-bead formylation).
    • The formylation is typically achieved using formylating agents compatible with the resin and peptide side chains.
    • Following formylation, the peptide is cleaved from the resin and purified by HPLC.
  • Advantages :

    • High purity and yield due to controlled stepwise synthesis and purification.
    • Minimizes side reactions and peptide degradation.
    • Suitable for isotopically labeled peptides (e.g., ^13C/^15N) for NMR studies.
  • Reference Example :

    • A similar approach was used for the synthesis of N-formyl-Met-Leu-Phe-OH, demonstrating the feasibility of on-bead formylation after Fmoc-SPPS, yielding over 30 mg of pure product per batch.

Direct N-Formylation via Peroxide-Mediated Decarboxylative C–N Coupling

A novel and mild chemical method for the N-formylation of amino acids and peptides involves peroxide-mediated decarboxylative coupling with keto acids, which has been successfully applied to di- and tripeptides.

  • Method Highlights :

    • Utilizes tert-butyl hydroperoxide (TBHP) as an oxidant in dimethyl sulfoxide (DMSO).
    • The reaction proceeds under metal- and coupling reagent-free conditions at room temperature.
    • Generates N-formylated peptides with water and carbon dioxide as byproducts, making it environmentally friendly.
    • Compatible with various amino acid esters and peptides, including methionine-containing sequences.
  • Yields and Scope :

    • N-formylation of methionine-leucine dipeptide achieved approximately 70% yield.
    • Tripeptides such as N-formyl methionyl-leucyl-phenylalanine (f-MLP) were synthesized in 77% yield by formylation followed by hydrolysis steps.
    • The method tolerates various protecting groups and substitutions on the peptide chain.
  • Data Table: Selected N-Formylation Yields of Peptides

Substrate Product Yield (%)
Methionine-Leucine (dipeptide) N-Formyl-Met-Leu 70
Phenylalanine-Alanine (dipeptide) N-Formyl-Phe-Ala 75
Phenylalanine-Valine (dipeptide) N-Formyl-Phe-Val 65
Methionyl-Leucyl-Phenylalanine (tripeptide) N-Formyl-Met-Leu-Phe (f-MLP) 77
  • Reference :
    • This approach was detailed in a recent preprint describing peroxide-mediated N-formylation, highlighting its synthetic utility and mild conditions.

Post-Synthetic N-Formylation via Activated N-Formylmethionine Esters

Another strategy involves the chemical coupling of an activated N-formylmethionine derivative to a pre-synthesized peptide or peptidyl-RNA conjugate.

  • Key Features :

    • N-Formylmethionine pentafluorophenyl ester (Pfp ester) is prepared as an activated formylated amino acid.
    • This activated ester is reacted with peptides or peptidyl conjugates bearing free amino groups.
    • The reaction occurs in buffered aqueous-organic mixtures (e.g., Tris-HCl/DMSO) at mild temperatures.
    • This method circumvents the incompatibility issues of formyl group introduction during standard SPPS.
  • Applications :

    • Used for preparing hydrolysis-resistant N-formylmethionylated peptidyl-tRNA mimics for structural biology.
    • Allows selective N-formylation post-peptide synthesis, avoiding oxidation of methionine during synthesis.
  • Reference Example :

    • A 2023 study demonstrated this approach for synthesizing N-formylmethionylated peptidyl-RNA conjugates with high efficiency and purity.

Summary Table of Preparation Methods for this compound

Method Key Features Advantages Typical Yield (%) Reference
Fmoc-SPPS + On-Bead Formylation Stepwise peptide synthesis on resin + formylation High purity, suitable for isotopic labeling >70 (similar peptides)
Peroxide-Mediated N-Formylation Metal-free, mild, TBHP oxidant, DMSO solvent Environmentally friendly, broad substrate scope 70-77 (similar peptides)
Activated N-Formylmethionine Ester Coupling Post-synthetic coupling with Pfp ester Avoids methionine oxidation, mild conditions High (not quantified)
Prebiotic Formamide Reaction Thermal reaction of aldehydes and cyanide in formamide Insight into natural formation pathways Not applicable

Q & A

Basic: What are the standard protocols for synthesizing N-Formyl-Met-Met-Met, and how can structural integrity be validated?

Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc- or Boc-chemistry. Post-synthesis, the formyl group is introduced at the N-terminal methionine. Structural validation requires:

  • Mass spectrometry (MS) for molecular weight confirmation.
  • Nuclear magnetic resonance (NMR) to verify backbone conformation and side-chain interactions.
  • High-performance liquid chromatography (HPLC) for purity assessment (>95% recommended for biological assays) .
    Critical parameters include coupling efficiency monitoring and deprotection step optimization to minimize truncation byproducts.

Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound across different experimental models?

Discrepancies often arise from variability in:

  • Assay conditions (e.g., buffer pH, ionic strength, temperature).
  • Cellular models (e.g., receptor density differences in HEK293 vs. primary macrophages).
  • Batch-to-batch peptide purity .
    To address this:
  • Standardize assay protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) for transparency .
  • Perform dose-response curve normalization across models and validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Basic: What spectroscopic techniques are optimal for characterizing this compound’s tertiary structure in solution?

  • Circular dichroism (CD) spectroscopy : Identifies α-helical or β-sheet motifs under physiological buffers.
  • 2D-NMR (NOESY, TOCSY) : Maps intra-residue interactions and hydrogen bonding patterns.
  • Dynamic light scattering (DLS) : Assesses aggregation propensity, critical for interpreting bioactivity .

Advanced: What strategies mitigate batch-to-batch variability in solid-phase peptide synthesis of this compound?

  • Optimize resin swelling using DMF/DCM mixtures to enhance coupling efficiency.
  • Use real-time monitoring (e.g., Kaiser test for free amines) to detect incomplete couplings.
  • Implement dual purification : Crude peptides first purified via reverse-phase HPLC, followed by ion-exchange chromatography to remove truncated sequences .

Basic: How should researchers design dose-response experiments to assess the biological activity of this compound?

  • Concentration range : Span 4–5 log units (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values.
  • Controls : Include vehicle-only controls and a reference agonist/antagonist (e.g., fMLP for formyl peptide receptor studies).
  • Replicates : Minimum triplicate measurements per concentration to account for plate-edge effects .

Advanced: How can computational models predict the interaction between this compound and cellular receptors?

  • Molecular docking (AutoDock Vina, Schrödinger) : Simulate binding poses using receptor crystal structures (e.g., FPR1 PDB: 6DDF).
  • Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • In silico mutagenesis : Identify critical residues (e.g., Arg²⁰⁵ in FPR1) for validation via site-directed mutagenesis .

Basic: What statistical methods validate the significance of bioassay results for this compound?

  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Student’s t-test (paired/unpaired) for single-variable experiments.
  • Dose-response curve fitting using nonlinear regression (Hill equation) in GraphPad Prism .

Advanced: How can researchers ensure reproducibility in studies involving this compound across different laboratories?

  • Adopt FAIR data principles : Share raw spectra (NMR, MS), assay protocols, and peptide characterization reports in standardized formats (e.g., .RAW, .JCAMP-DX) .
  • Collaborative inter-lab validation : Distribute aliquots from a central synthesis batch to minimize variability.
  • Pre-register experimental designs on platforms like Open Science Framework to reduce publication bias .

Methodological Notes

  • Data standardization : Use metric units (e.g., nM, µM) and report numerical precision aligned with instrument resolution (e.g., ±0.1 µg for mass spec) .
  • Ethical reporting : Avoid overinterpretation of non-significant trends; explicitly state statistical power and sample size rationale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Formyl-Met-Met-Met
Reactant of Route 2
Reactant of Route 2
N-Formyl-Met-Met-Met

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.